(4S,4'S)-4,4'-Di((S)-sec-butyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole
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Overview
Description
(4S,4’S)-4,4’-Di((S)-sec-butyl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole is a chiral compound characterized by the presence of two oxazole rings, each substituted with a sec-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-4,4’-Di((S)-sec-butyl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of sec-butylamine with a diacid chloride to form the corresponding diamide, which is then cyclized to form the oxazole rings. The reaction conditions often require the use of a dehydrating agent, such as phosphorus oxychloride, and a base, such as triethylamine, to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of (4S,4’S)-4,4’-Di((S)-sec-butyl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4S,4’S)-4,4’-Di((S)-sec-butyl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives with altered electronic properties.
Substitution: The sec-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases, such as sodium hydride, and suitable electrophiles.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
In organic synthesis, (4S,4’S)-4,4’-Di((S)-sec-butyl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole serves as a building block for the construction of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
The compound has potential applications in the development of biologically active molecules. Its structural features allow for interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, (4S,4’S)-4,4’-Di((S)-sec-butyl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals.
Industry
The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4S,4’S)-4,4’-Di((S)-sec-butyl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole exerts its effects involves interactions with specific molecular targets. The oxazole rings can participate in hydrogen bonding and π-π interactions, allowing the compound to bind to enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4S,4’S)-2,2’-Cycloheptane-1,1-diylbis(4-phenyl-4,5-dihydrooxazole)
- (4S,4’S)-2,2’-Cyclopropane-1,1-diylbis(4,5-dihydro-4-phenyl-oxazole)
Uniqueness
Compared to similar compounds, (4S,4’S)-4,4’-Di((S)-sec-butyl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole is unique due to the presence of sec-butyl groups, which impart distinct steric and electronic properties. These features can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
(4S)-4-[(2S)-butan-2-yl]-2-[(4S)-4-[(2S)-butan-2-yl]-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-5-9(3)11-7-17-13(15-11)14-16-12(8-18-14)10(4)6-2/h9-12H,5-8H2,1-4H3/t9-,10-,11+,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKVGDPHNBRCMZ-NNYUYHANSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1COC(=N1)C2=NC(CO2)C(C)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1COC(=N1)C2=N[C@H](CO2)[C@@H](C)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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